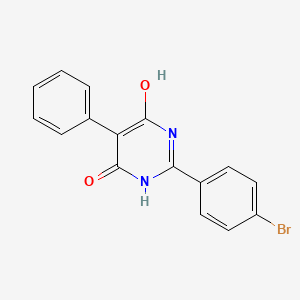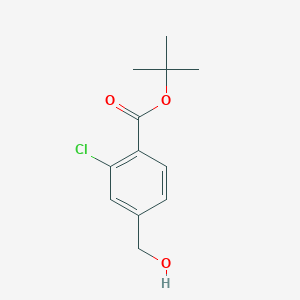
Sodium;azulene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;azulene-1-sulfonate is a water-soluble derivative of azulene, a naturally occurring hydrocarbon known for its vivid blue color. Azulene is found in various plants, such as chamomile, and has been studied for its anti-inflammatory properties. The sodium salt form of 1-azulenesulfonic acid is particularly notable for its applications in medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium;azulene-1-sulfonate can be synthesized through the sulfonation of azulene. This process typically involves the reaction of azulene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-azulenesulfonic acid sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;azulene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted azulene compounds .
Applications De Recherche Scientifique
Sodium;azulene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and ulcers.
Industry: The compound is used in the formulation of dyes, pigments, and as a corrosion inhibitor
Mécanisme D'action
The exact mechanism of action of 1-azulenesulfonic acid sodium salt is not fully understood. it is believed to exert its effects through antioxidative pathways and by modulating inflammatory responses. The compound may inhibit certain enzymes and interact with molecular targets involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Sodium gualenate: Another azulene derivative with anti-inflammatory properties.
1-Octanesulfonic acid sodium salt: Used in similar applications but differs in its hydrocarbon chain length.
Sodium hexanesulfonate: Another sulfonic acid salt with different applications in chromatography.
Uniqueness: Sodium;azulene-1-sulfonate is unique due to its azulene core, which imparts distinct chemical and biological properties. Its vivid blue color and anti-inflammatory effects make it particularly valuable in medicinal and industrial applications .
Propriétés
Formule moléculaire |
C10H7NaO3S |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
sodium;azulene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-6-8-4-2-1-3-5-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
FWYFZZHHADLSHQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Ethylimidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8319993.png)

![beta-[(2-Hydroxyethyl)amino]-alpha-phenylbenzeneethanol](/img/structure/B8320009.png)


